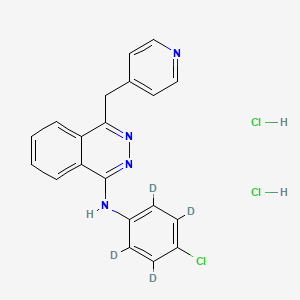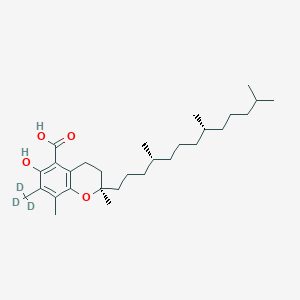
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This compound is an intermediate in the synthesis of γ-Tocopherol, a form of Vitamin E. The molecular formula of this compound is C29H45D3O4, and it has a molecular weight of 463.71.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves the incorporation of deuterium atoms into the structure of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperature and pH settings.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.
Comparison with Similar Compounds
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is unique due to the presence of deuterium atoms, which distinguish it from other tocopherol derivatives. Similar compounds include Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid and γ-Tocopherol. The deuterium labeling provides a distinct advantage for research applications, as it allows for precise tracking and analysis of metabolic pathways.
List of Similar Compounds:- Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid
- γ-Tocopherol
- α-Tocopherol
- β-Tocopherol
Properties
Molecular Formula |
C29H48O4 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |
InChI Key |
SHMOVXNTBAZRNU-SFBGNULSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



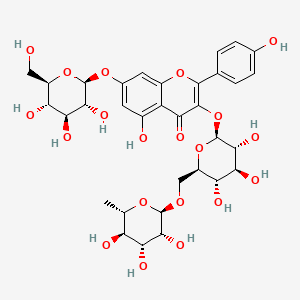
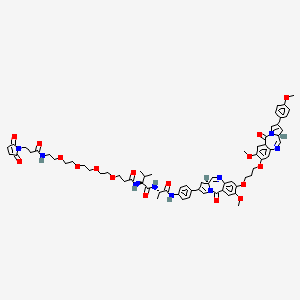
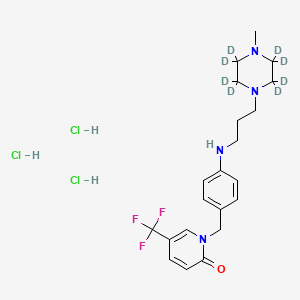
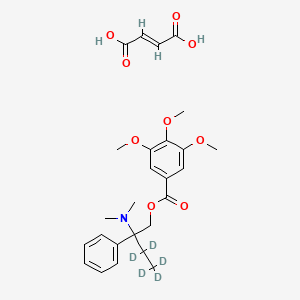
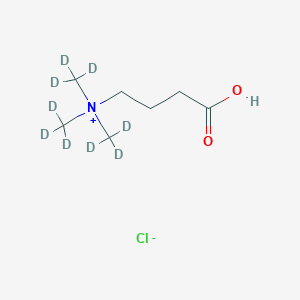


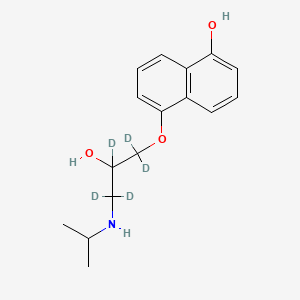
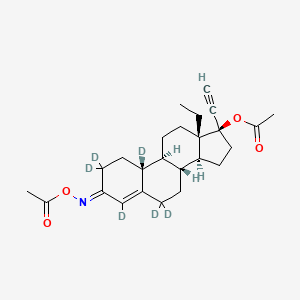
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)

